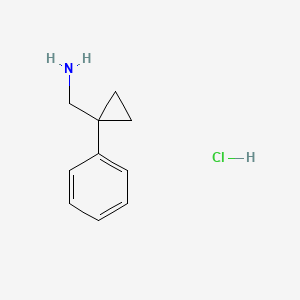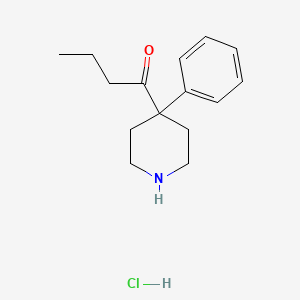
3-Chloro-3',5'-difluoro-4-methylbenzophenone
Overview
Description
3-Chloro-3',5'-difluoro-4-methylbenzophenone (CFMBP) is a fluorinated benzophenone derivative that has been used in a variety of scientific research applications. CFMBP is a synthetic compound that is used as a reagent in organic synthesis and as a chromophore in spectroscopy. It has also been used as a photosensitizer in photodynamic therapy (PDT). CFMBP has a high quantum yield for singlet oxygen production, making it an attractive photosensitizer for PDT.
Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is highlighted for its wide range of therapeutic roles, including antioxidant, antibacterial, and neuroprotective effects, among others. CGA's ability to modulate lipid and glucose metabolism suggests its potential in treating metabolic disorders. This review underscores the importance of further studies to optimize CGA's biological and pharmacological effects, potentially paralleling the research needs for compounds like 3-Chloro-3',5'-difluoro-4-methylbenzophenone in specific applications (Naveed et al., 2018).
Environmental Impact of Antimicrobial Compounds
The review on triclosan (TCS) explores its occurrence, toxicity, and environmental degradation, offering insights into the environmental fate and impact of synthetic chemicals. Understanding the environmental behavior of compounds like TCS can inform the research on other chemicals, including this compound, particularly in assessing their ecological risks and degradation pathways (Bedoux et al., 2012).
Advances in Polyphenolic Antioxidants
The study on resveratrol and its health benefits, including its role in the prevention and treatment of metabolic syndrome, demonstrates the ongoing interest in polyphenolic compounds for their therapeutic and health-promoting properties. Research in this area reflects the broader scientific endeavor to harness the potential of chemically active compounds for health applications, a context within which this compound might be explored (Pastor et al., 2019).
Electrochemical Technology with Ionic Liquids
The review of electrochemical technologies using haloaluminate room-temperature ionic liquids highlights the importance of understanding chemical interactions and processes for applications in electroplating and energy storage. This research area's advancements could provide a framework for exploring the electrochemical applications of other compounds, including this compound (Tsuda et al., 2017).
CO2 Capture and Conversion
The review on CO2 capture and conversion using nitrogen-doped porous polymers underscores the significance of material science in addressing environmental challenges. The exploration of materials for efficient gas separation and conversion processes may include the study of compounds like this compound, given their potential utility in creating effective adsorbents or catalysts (Mukhtar et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (26667) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c1-8-2-3-9(6-13(8)15)14(18)10-4-11(16)7-12(17)5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUABRSWODRTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208588 | |
| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-02-4 | |
| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3023616.png)




![2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B3023623.png)






